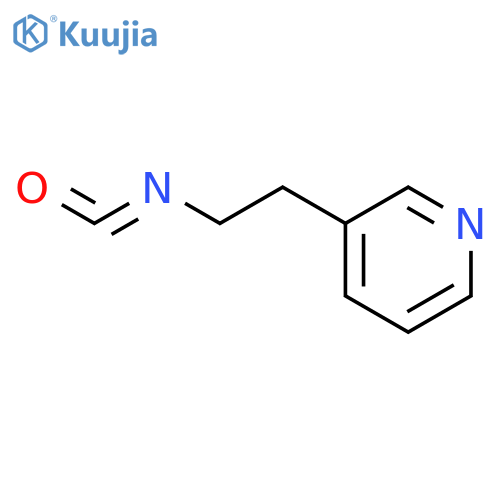Cas no 120877-65-8 (3-(2-isocyanatoethyl)pyridine)

3-(2-isocyanatoethyl)pyridine structure
商品名:3-(2-isocyanatoethyl)pyridine
3-(2-isocyanatoethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(2-isocyanatoethyl)-Pyridine
- Pyridine, 3-(2-isocyanatoethyl)- (9CI)
- Pyridine,3-(2-isocyanatoethyl)-
- 3-(2-isocyanatoethyl)pyridine
- Pyridine,3-(2-isocyanatoethyl)-(9ci)
- EN300-275089
- SCHEMBL17168324
- AKOS012410938
- 120877-65-8
-
- MDL: MFCD16300829
- インチ: InChI=1S/C8H8N2O/c11-7-10-5-3-8-2-1-4-9-6-8/h1-2,4,6H,3,5H2
- InChIKey: OUHCVNVFOZITKN-UHFFFAOYSA-N
- ほほえんだ: N(CCC1=CC=CN=C1)=C=O
計算された属性
- せいみつぶんしりょう: 148.06374
- どういたいしつりょう: 148.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- PSA: 42.32
3-(2-isocyanatoethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-275089-2.5g |
3-(2-isocyanatoethyl)pyridine |
120877-65-8 | 95.0% | 2.5g |
$1650.0 | 2025-03-20 | |
| Enamine | EN300-275089-5g |
3-(2-isocyanatoethyl)pyridine |
120877-65-8 | 5g |
$2443.0 | 2023-09-10 | ||
| Enamine | EN300-275089-0.05g |
3-(2-isocyanatoethyl)pyridine |
120877-65-8 | 95.0% | 0.05g |
$707.0 | 2025-03-20 | |
| Enamine | EN300-275089-10.0g |
3-(2-isocyanatoethyl)pyridine |
120877-65-8 | 95.0% | 10.0g |
$3622.0 | 2025-03-20 | |
| Enamine | EN300-275089-1.0g |
3-(2-isocyanatoethyl)pyridine |
120877-65-8 | 95.0% | 1.0g |
$842.0 | 2025-03-20 | |
| Enamine | EN300-275089-0.1g |
3-(2-isocyanatoethyl)pyridine |
120877-65-8 | 95.0% | 0.1g |
$741.0 | 2025-03-20 | |
| Enamine | EN300-275089-0.5g |
3-(2-isocyanatoethyl)pyridine |
120877-65-8 | 95.0% | 0.5g |
$809.0 | 2025-03-20 | |
| Enamine | EN300-275089-0.25g |
3-(2-isocyanatoethyl)pyridine |
120877-65-8 | 95.0% | 0.25g |
$774.0 | 2025-03-20 | |
| Enamine | EN300-275089-5.0g |
3-(2-isocyanatoethyl)pyridine |
120877-65-8 | 95.0% | 5.0g |
$2443.0 | 2025-03-20 | |
| Enamine | EN300-275089-10g |
3-(2-isocyanatoethyl)pyridine |
120877-65-8 | 10g |
$3622.0 | 2023-09-10 |
3-(2-isocyanatoethyl)pyridine 関連文献
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
120877-65-8 (3-(2-isocyanatoethyl)pyridine) 関連製品
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
